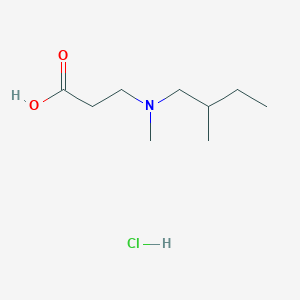

N-Methyl-N-(2-methylbutyl)-beta-alanine Hydrochloride

Description

N-Methyl-N-(2-methylbutyl)-beta-alanine hydrochloride is a quaternary ammonium salt derived from beta-alanine, featuring an N-methyl group and an N-(2-methylbutyl) substituent. Its molecular formula is C₉H₂₀ClNO₂, with a calculated molecular weight of 209.7 g/mol. The compound’s structure combines a branched aliphatic chain (2-methylbutyl) with a methyl group, enhancing lipophilicity compared to simpler beta-alanine derivatives. Potential applications remain speculative but may align with research chemicals or pharmaceutical intermediates, given the utility of structurally related hydrochlorides in drug development .

Properties

Molecular Formula |

C9H20ClNO2 |

|---|---|

Molecular Weight |

209.71 g/mol |

IUPAC Name |

3-[methyl(2-methylbutyl)amino]propanoic acid;hydrochloride |

InChI |

InChI=1S/C9H19NO2.ClH/c1-4-8(2)7-10(3)6-5-9(11)12;/h8H,4-7H2,1-3H3,(H,11,12);1H |

InChI Key |

ACUFLWUOQRZDQR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CN(C)CCC(=O)O.Cl |

Origin of Product |

United States |

Biological Activity

N-Methyl-N-(2-methylbutyl)-beta-alanine hydrochloride is a derivative of beta-alanine, notable for its unique chemical structure that includes a methyl group and a branched alkyl chain. This compound has garnered attention for its potential biological activities, which are crucial for various applications in pharmaceuticals and biochemistry.

- Chemical Formula : CHClN

- Molecular Weight : Approximately 209.71 g/mol

- Structure : The compound features a branched alkyl chain (2-methylbutyl) attached to the nitrogen atom of the beta-alanine backbone, enhancing its solubility and reactivity compared to other amino acid derivatives.

Biological Activities

This compound exhibits several biological activities attributed to its structure:

- Antioxidant Properties : Preliminary studies suggest that this compound may have antioxidant effects, potentially mitigating oxidative stress in cellular systems.

- Neuroprotective Effects : Research indicates that derivatives of beta-alanine can influence neurotransmitter systems, possibly offering neuroprotective benefits against neurodegenerative conditions.

- Muscle Endurance Enhancement : Similar to beta-alanine, this compound may enhance muscle endurance by buffering lactic acid accumulation during high-intensity exercise.

Interaction Studies

Interaction studies have focused on the compound's effects on various biological systems. Notably:

- Cell Viability Assays : In vitro studies have shown that this compound can influence cell viability in different cell lines, indicating its potential cytotoxic or protective roles depending on concentration and exposure duration.

- Pharmacological Applications : Its structural similarities with other amino acids suggest potential applications in drug design, particularly in developing compounds targeting the central nervous system or enhancing athletic performance.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific branched alkyl chain, which may influence its biological activity and solubility compared to structurally similar compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| N-Methyl-N-(1-methylbutyl)-beta-alanine | Similar methyl and butyl groups | Different alkyl branching leading to varied solubility |

| N-Methyl-N-(1-methyl-3-pyrrolidinyl)-beta-alanine | Contains a pyrrolidine ring | Potentially different pharmacological effects |

| Beta-Alanine | Simple structure without substitutions | Widely studied for muscle endurance |

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of this compound. For instance:

- Synthesis Methods : Various synthetic routes have been developed to ensure high purity and yield of the compound, which is critical for reliable biological testing.

- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and therapeutic potential of this compound, revealing insights into its absorption, distribution, metabolism, and excretion (ADME) profiles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Methyl-N-(1-methyl-3-pyrrolidinyl)-beta-alanine Hydrochloride

- Structure : Substitutes the 2-methylbutyl group with a 1-methyl-3-pyrrolidinyl moiety, introducing a cyclic amine.

- Molecular Formula : C₉H₁₈ClN₂O₂ (exact weight unspecified) .

- This may influence receptor binding in biological systems.

- Applications : Listed as a research chemical but marked "discontinued" in commercial catalogs, suggesting stability or synthesis challenges .

Butenafine Hydrochloride

- Structure : Features a 4-tert-butylphenyl and naphthalen-1-ylmethyl substituents on a methanamine backbone.

- Molecular Formula : C₂₃H₂₇ClN (MW: 360.92 g/mol) .

- Key Differences : The aromatic groups enhance antifungal activity by targeting fungal cell membranes, whereas the target compound’s aliphatic groups may favor different interactions.

- Applications : Clinically used as an antifungal agent, highlighting the role of hydrophobic substituents in therapeutic activity .

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride

- Structure: A methylated amino ester with a tert-leucine backbone.

- Key Differences : The ester group and tert-leucine structure prioritize this compound as a chiral building block in organic synthesis, unlike the target’s beta-alanine core .

Physicochemical Properties and Analytical Data

Q & A

How can the synthesis of N-Methyl-N-(2-methylbutyl)-beta-alanine Hydrochloride be optimized for higher yield and purity?

Basic Research Question

Optimization requires careful selection of coupling agents (e.g., DCC or EDC) to facilitate amide bond formation, as demonstrated in analogous beta-alanine derivatives . Reaction conditions such as temperature (e.g., 0–40°C), solvent polarity (methanol or chloroform), and reaction time (12–24 hours) significantly impact yield. For example, trimethylchlorosilane in methanol effectively promotes esterification, followed by reduction and amidation steps . Post-synthesis purification via recrystallization or column chromatography, validated by TLC or HPLC, ensures purity >98% .

What analytical techniques are recommended for confirming the structure and purity of this compound?

Basic Research Question

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation, particularly for verifying methyl and butyl substituents . High-Performance Liquid Chromatography (HPLC) with UV detection confirms purity, while Thin-Layer Chromatography (TLC) using ninhydrin staining detects residual beta-alanine or amines . Mass spectrometry (LC-MS) provides molecular weight validation and detects impurities at trace levels .

How does the stereochemistry of the 2-methylbutyl group influence the biological activity of this compound?

Advanced Research Question

Stereochemistry at the 2-methylbutyl moiety can alter binding affinity to biological targets. For example, enantiomers of structurally similar amines exhibit distinct pharmacological profiles due to steric and electronic interactions . To assess this, synthesize enantiomerically pure samples via chiral resolution or asymmetric synthesis, followed by comparative bioactivity assays (e.g., receptor binding or enzyme inhibition studies) .

What strategies can resolve contradictions in reported biological activities of beta-alanine derivatives like this compound?

Advanced Research Question

Data discrepancies often arise from variability in purity, assay conditions, or structural analogs. Address this by:

- Standardizing purity thresholds (e.g., ≥95% via HPLC) .

- Replicating assays under controlled conditions (e.g., pH, temperature, and cell lines).

- Comparative studies with structurally defined analogs to isolate functional group contributions .

For neuropharmacological studies, validate target engagement using electrophysiology or calcium flux assays .

What are the key solubility considerations for this compound in aqueous and organic solvents?

Basic Research Question

The hydrochloride salt enhances aqueous solubility (e.g., in PBS or saline) due to ionic interactions, making it suitable for in vitro assays . In organic solvents (e.g., DMSO or methanol), solubility depends on the hydrophobic 2-methylbutyl group. Pre-solubilization in DMSO (≤10% v/v) followed by dilution in aqueous buffers is recommended for cell-based studies . Conduct empirical solubility tests using nephelometry or UV-Vis spectroscopy .

How can computational modeling predict the interaction mechanisms of this compound with neurotransmitter systems?

Advanced Research Question

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding modes to receptors like GABAA or NMDA . Use crystal structures of target proteins (PDB) to model interactions, focusing on hydrogen bonding with the beta-alanine carboxylate and hydrophobic contacts with the 2-methylbutyl group . Validate predictions with in vitro competitive binding assays and site-directed mutagenesis .

What experimental designs are optimal for assessing the compound’s stability under physiological conditions?

Advanced Research Question

Design accelerated stability studies:

- pH variation : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours .

- Oxidative stress : Expose to H2O2 (0.1–1%) and analyze degradation via LC-MS .

- Thermal stability : Store at 4°C, 25°C, and 40°C for 1–4 weeks, monitoring purity changes with HPLC .

How do structural modifications (e.g., alkyl chain length) impact the compound’s pharmacokinetic properties?

Advanced Research Question

The 2-methylbutyl group’s hydrophobicity increases membrane permeability but may reduce aqueous solubility. Compare analogs with shorter (e.g., ethyl) or branched (e.g., isopentyl) chains using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.